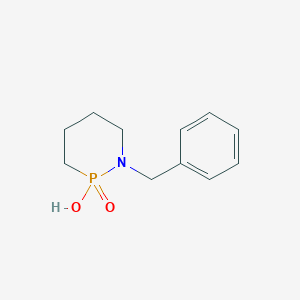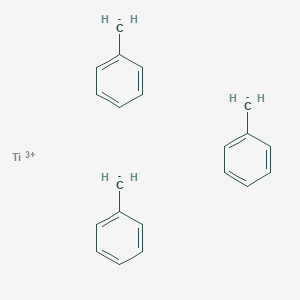
(2R,3R)-2,3-dihydroxybutanedioic acid;urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-2,3-dihydroxybutanedioic acid;urea is a compound that combines the properties of (2R,3R)-2,3-dihydroxybutanedioic acid, commonly known as tartaric acid, and urea. Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. Urea is an organic compound with the chemical formula CO(NH₂)₂, widely used in fertilizers and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid;urea involves the reaction of tartaric acid with urea under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired compound. The process may involve the following steps:
- Dissolving tartaric acid in a suitable solvent.
- Adding urea to the solution.
- Introducing a catalyst to facilitate the reaction.
- Maintaining the reaction mixture at a specific temperature and pressure.
- Isolating and purifying the resulting compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous processing techniques. The process is optimized to maximize yield and minimize waste. Key steps include:
- Bulk mixing of tartaric acid and urea.
- Continuous addition of catalysts and solvents.
- Controlled heating and cooling cycles.
- Separation and purification of the final product using techniques such as crystallization and filtration.
化学反应分析
Types of Reactions
(2R,3R)-2,3-dihydroxybutanedioic acid;urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(2R,3R)-2,3-dihydroxybutanedioic acid;urea has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a reagent in various organic reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of biodegradable polymers, adhesives, and coatings.
作用机制
The mechanism of action of (2R,3R)-2,3-dihydroxybutanedioic acid;urea involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, influencing various biochemical processes. The exact mechanism depends on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
(2R,3S)-2,3-dihydroxybutanedioic acid: An enantiomer of tartaric acid with different stereochemistry.
(2S,3R)-2,3-dihydroxybutanedioic acid: Another enantiomer with distinct properties.
Urea Derivatives: Compounds with similar structures but different functional groups.
Uniqueness
(2R,3R)-2,3-dihydroxybutanedioic acid;urea is unique due to its combination of tartaric acid and urea properties. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.
属性
CAS 编号 |
64674-55-1 |
|---|---|
分子式 |
C5H10N2O7 |
分子量 |
210.14 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dihydroxybutanedioic acid;urea |
InChI |
InChI=1S/C4H6O6.CH4N2O/c5-1(3(7)8)2(6)4(9)10;2-1(3)4/h1-2,5-6H,(H,7,8)(H,9,10);(H4,2,3,4)/t1-,2-;/m1./s1 |
InChI 键 |
OEMSOUAIXGVVDH-ZVGUSBNCSA-N |
手性 SMILES |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.C(=O)(N)N |
规范 SMILES |
C(C(C(=O)O)O)(C(=O)O)O.C(=O)(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[Bis(2-chloroethyl)carbamoyl]oxy}-1,3-phenylene dibenzoate](/img/structure/B14504671.png)

![3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride](/img/structure/B14504685.png)



![4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine](/img/structure/B14504731.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione](/img/structure/B14504735.png)

![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)

![Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl-](/img/structure/B14504762.png)


